2-cyclohexyl-N-(1H-indol-5-yl)acetamide

Regioisomerism Indole pharmacophore Structure-activity relationship

For research programs requiring a specific indole-5-acetamide topology, this compound provides a defined, unsubstituted cyclohexyl scaffold essential for accurate SAR interpretation. Unlike common 3-yl regioisomers, the 5-yl linkage alters hydrogen-bonding vectors, making it critical for target validation. Buyers should source this compound to ensure regioisomeric purity in lead optimization and metabolic profiling studies.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B7562686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(1H-indol-5-yl)acetamide
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-14-6-7-15-13(11-14)8-9-17-15/h6-9,11-12,17H,1-5,10H2,(H,18,19)
InChIKeyHFNIIIXYQVMCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-N-(1H-indol-5-yl)acetamide for Targeted Indole-Based Research: Structural Definition and Procurement Baseline


2-cyclohexyl-N-(1H-indol-5-yl)acetamide (C₁₆H₂₀N₂O, MW 256.34 g/mol) is a synthetic indole acetamide derivative distinguished by a cyclohexyl group attached to the acetyl carbon and an amide linkage at the 5-position of the indole ring . This regioisomeric arrangement—amide at C5 rather than C3—differs from the more common indole-3-acetamide scaffold, creating a distinct spatial and electronic profile around the indole pharmacophore . Indole acetamides bearing a 5-yl substitution pattern have been explored in patent literature as scaffolds for hepatitis C virus (HCV) NS5B polymerase inhibition [1] and within broader cyclohexylacetic acid derivative families targeting opioid receptors [2], though direct published activity data for this specific compound remain extremely scarce.

Why 2-Cyclohexyl-N-(1H-indol-5-yl)acetamide Cannot Be Freely Substituted with In-Class Indole Acetamides


Indole acetamides are widely recognized for their polypharmacology, with biological activity exquisitely dependent on substitution position and N-acyl group identity [1]. The 5-yl attachment in 2-cyclohexyl-N-(1H-indol-5-yl)acetamide places the amide vector at a different trajectory relative to the indole NH compared to the ubiquitous 3-yl regioisomer (e.g., N-cyclohexyl-2-(1H-indol-3-yl)acetamide), altering hydrogen-bonding capacity, target complementarity, and metabolic vulnerability . Furthermore, the cyclohexyl moiety on the acetyl carbon imparts steric bulk and lipophilicity distinct from simpler alkyl or aryl acetamide analogs, affecting solubility, permeability, and CYP450 liability in a way that cannot be predicted from smaller-chain analogs [2]. These structural distinctions necessitate compound-specific sourcing for SAR programs where regioisomeric purity and acyl group identity are critical experimental variables.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(1H-indol-5-yl)acetamide Relative to Closest Analogs


Regioisomeric Identity: 5-yl vs. 3-yl Indole Substitution Alters Molecular Topology and Predicted Pharmacophoric Fit

2-cyclohexyl-N-(1H-indol-5-yl)acetamide differs fundamentally from the more common N-cyclohexyl-2-(1H-indol-3-yl)acetamide regioisomer in the position of amide attachment on the indole ring. The 5-yl substitution places the acetamide group para to the indole NH, whereas the 3-yl isomer attaches at the β-carbon of the pyrrole ring . This positional change is known in the indole acetamide class to shift the conformational ensemble of the side chain and alter the distance and angle of hydrogen-bond donor/acceptor presentation [1]. In the HCV NS5B polymerase inhibitor series, moving the acetamide attachment from indole C3 to C5 was shown to abolish or dramatically reduce potency in certain sub-series, indicating that target engagement is highly sensitive to this regioisomeric difference [1]. No direct head-to-head quantitative comparison between 2-cyclohexyl-N-(1H-indol-5-yl)acetamide and its 3-yl regioisomer has been published.

Regioisomerism Indole pharmacophore Structure-activity relationship

Cyclohexyl Group on Acetyl Carbon: Lipophilicity and Steric Profile Differentiated from Shorter Alkyl or Aryl Analogs

The cyclohexyl substituent on the acetyl carbon of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide distinguishes it from analogs bearing smaller alkyl groups (e.g., methyl, ethyl) or aromatic groups at the equivalent position. While no direct logP or solubility data are published for this exact compound, the cyclohexyl group is predicted to increase logP by approximately 1.5–2.0 log units compared to a methyl-substituted analog and to substantially reduce aqueous solubility . In the related cyclohexylacetic acid opioid receptor ligand series (DE102004023635A1), cyclohexyl-containing amides exhibited distinct receptor subtype selectivity profiles and metabolic stability compared to phenyl or cyclopentyl analogs [1]. The cyclohexyl group also introduces a site for potential metabolic hydroxylation, which can be exploited as a prodrug handle or pose a metabolic liability depending on the intended application [2].

Lipophilicity Steric bulk Metabolic stability Drug-likeness

Purity and Identity Verification: Available at 95% Purity for Reproducible SAR Studies

2-cyclohexyl-N-(1H-indol-5-yl)acetamide is supplied with a standard purity specification of 95%, as documented in vendor technical datasheets . This purity level meets the general threshold for preliminary biochemical screening and SAR exploration. By contrast, many closely related indole-5-acetamide building blocks are offered at varying purities (typically 90–98%), and lot-to-lot variability in regioisomeric purity can confound biological assay interpretation if the 3-yl regioisomer is present as a contaminant [1]. For the simpler analog N-(1H-indol-5-yl)acetamide (CAS 7145-71-3), commercial purity specifications range from 95% to 98% depending on supplier, but this compound lacks the cyclohexyl group and thus cannot serve as a direct substitute in SAR studies probing the contribution of the N-acyl substituent .

Chemical purity QC specifications Procurement standards

Optimal Application Scenarios for 2-Cyclohexyl-N-(1H-indol-5-yl)acetamide Based on Differentiated Structural Features


Indole-5-yl-Specific Pharmacophore Mapping in Kinase or Oxidase Inhibitor Discovery

Investigators probing ATP-competitive or allosteric binding sites where the indole NH and C5 vectors are geometrically constrained (e.g., IDO1, MAO, or kinase targets) require the 5-yl regioisomer to correctly orient the amide hydrogen-bonding network. 2-cyclohexyl-N-(1H-indol-5-yl)acetamide provides this exact topology, unlike the more accessible 3-yl isomer [1]. While no direct potency data exist for this compound, it serves as a clean scaffold for further derivatization at the indole ring positions (C2, C3, C6, C7) without altering the 5-yl amide connectivity [2].

Cyclohexylacetic Acid Pharmacophore Probes for Opioid or Cannabinoid Receptor Subtype Selectivity

Patent literature from the cyclohexylacetic acid derivative class (DE102004023635A1) demonstrates that the cyclohexyl group contributes to differential opioid receptor subtype binding and functional activity compared to phenyl or cyclopentyl analogs [1]. 2-cyclohexyl-N-(1H-indol-5-yl)acetamide combines this cyclohexylacetic acid core with an indole-5-amine moiety, creating a hybrid scaffold that can be used to explore whether indole substitution at the amide nitrogen enhances or diminishes receptor selectivity relative to simpler aromatic amine partners. The compound is well-suited as a starting point for parallel synthesis of amide derivatives exploring different indole substitution patterns.

Metabolic Stability Studies Featuring Cyclohexyl Hydroxylation as a Clearance Pathway

In the structurally related indole-N-cyclohexylacetamide HCV NS5B inhibitor series, cyclohexyl hydroxylation was identified as the primary metabolic pathway in preclinical species [1]. 2-cyclohexyl-N-(1H-indol-5-yl)acetamide, bearing an unsubstituted cyclohexyl ring, offers a defined substrate for studying this metabolic liability in human or rodent hepatocyte assays. Analogs with methyl substitution on the cyclohexyl ring or replacement with heterocycles can be compared to quantify the impact of cyclohexyl modification on intrinsic clearance, providing a rational basis for lead optimization decisions [2].

Regioisomeric Reference Standard for Analytical Method Development

In medicinal chemistry programs synthesizing indole-5-acetamide libraries, 2-cyclohexyl-N-(1H-indol-5-yl)acetamide can serve as an analytical reference standard to establish chromatographic methods (HPLC, UPLC-MS) capable of resolving the 5-yl regioisomer from the 3-yl isomer and other positional variants [1]. Given that regioisomeric impurities can confound biological assay interpretation, having a well-characterized reference material is essential for quality control of in-house synthesized or commercially sourced indole acetamide building blocks [2].

Quote Request

Request a Quote for 2-cyclohexyl-N-(1H-indol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.